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Compound of Interest

Compound Name: DSM74

Cat. No.: B1670969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of DSM74, a

selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), in in

vivo malaria studies. DSM74 is a promising antimalarial candidate that targets the de novo

pyrimidine biosynthesis pathway of the parasite.

Introduction to DSM74
DSM74 is a triazolopyrimidine-based compound that has demonstrated potent activity against

Plasmodium falciparum by inhibiting the essential enzyme dihydroorotate dehydrogenase

(DHODH). This enzyme catalyzes a critical step in the de novo pyrimidine biosynthesis

pathway, which is the sole source of pyrimidines for the parasite, making it an attractive drug

target.[1][2] Inhibition of PfDHODH depletes the parasite's pyrimidine pool, thereby halting DNA

and RNA synthesis and leading to parasite death.[2][3] Preclinical studies have shown that

DSM74 can suppress parasite growth in murine models of malaria.[4]
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Mouse Strain Parasite Strain
Dosing
Regimen

Efficacy Reference

Swiss Albino
P. berghei N-

clone

100 mg/kg/day

(oral, b.i.d.) for 4

days

Sterile cure [5]

Not Specified P. berghei
Not Specified

(oral, b.i.d.)
95% suppression [4]

Not Specified P. berghei
Not Specified

(oral, q.d.)
71% suppression [4]

Pharmacokinetic Parameters of a Related
Triazolopyrimidine (DSM1) in Mice
While specific pharmacokinetic data for DSM74 is limited in the reviewed literature, data for a

structurally related compound, DSM1, provides some insight into the behavior of this class of

inhibitors.

Compound Dose Route Cmax (µM) Tmax (min) Reference

DSM1 50 mg/kg Oral ~2-3 30 [4]

Signaling Pathway
DSM74 targets the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum by

inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).
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Caption: Pyrimidine biosynthesis pathway and the inhibitory action of DSM74.

Experimental Protocols
Protocol 1: In Vivo Efficacy of DSM74 in the P. berghei
Mouse Model (4-Day Suppressive Test)
This protocol is adapted from the standard 4-day suppressive test used for antimalarial drug

screening.[5]

Materials:
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DSM74

Vehicle: A suspension can be prepared in 0.5% (w/v) hydroxypropyl methylcellulose (HPMC)

and 0.1% (v/v) Tween 80 in water.

Plasmodium berghei (e.g., ANKA or N-clone) infected red blood cells (iRBCs)

Female Swiss albino mice (4-6 weeks old)

Phosphate-buffered saline (PBS)

Giemsa stain

Microscope slides

Microscope with oil immersion objective

Procedure:

Infection:

On day 0, infect mice intraperitoneally (i.p.) or intravenously (i.v.) with 1 x 107P. berghei-

iRBCs diluted in PBS.[5]

Drug Administration:

Prepare a suspension of DSM74 in the chosen vehicle.

Beginning 4 hours post-infection, administer DSM74 orally (p.o.) via gavage once or twice

daily for four consecutive days (day 0 to day 3). A common dosing regimen to test for high

efficacy is 100 mg/kg/day, which can be split into two doses of 50 mg/kg.[5]

A vehicle control group should be included and receive the same volume of vehicle without

the drug.

Parasitemia Determination:

On day 4, prepare thin blood smears from the tail vein of each mouse.
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Fix the smears with methanol and stain with Giemsa.

Determine the percentage of parasitemia by counting the number of iRBCs per 1,000 total

RBCs under a microscope.

Data Analysis:

Calculate the average parasitemia for each treatment group.

Determine the percent suppression of parasitemia using the following formula: %

Suppression = 100 - [(Mean parasitemia of treated group) / (Mean parasitemia of vehicle

control group)] * 100

Caption: Workflow for the 4-day suppressive test in the P. berghei mouse model.

Protocol 2: In Vivo Efficacy of DSM74 in a P. falciparum
Humanized Mouse Model
This protocol describes a general procedure for testing antimalarial compounds in NOD-scid IL-

2Rγnull mice engrafted with human red blood cells.[6][7]

Materials:

DSM74

Vehicle (as in Protocol 1)

NOD-scid IL-2Rγnull mice

Human red blood cells (hRBCs)

Plasmodium falciparum (e.g., 3D7 or Dd2 strains) iRBCs

Flow cytometer

DNA-staining dye (e.g., SYBR Green I, Hoechst)

Procedure:
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Humanization of Mice:

Engraft NOD-scid IL-2Rγnull mice with hRBCs. This is typically achieved by daily

intraperitoneal injections of a suspension of hRBCs.[7]

Monitor the level of human chimerism in the peripheral blood.

Infection:

Once a stable level of hRBC engraftment is achieved, infect the mice intravenously with P.

falciparum-iRBCs.

Drug Administration:

Initiate treatment with DSM74 (formulated as in Protocol 1) orally once or twice daily for a

specified duration (e.g., 4 days).

Include a vehicle control group.

Parasitemia Monitoring:

Collect small volumes of peripheral blood at regular intervals (e.g., daily).

Stain the blood with a DNA-specific fluorescent dye.

Analyze the samples by flow cytometry to determine the percentage of iRBCs.

Data Analysis:

Plot parasitemia over time for each treatment group.

Calculate the parasite reduction ratio and assess the efficacy of DSM74.

Engraft NOD-scid
IL-2Rγnull mice

with hRBCs

Infect mice with
P. falciparum iRBCs

Administer DSM74
orally

Monitor parasitemia
by flow cytometry

Analyze parasite
clearance kinetics
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Caption: Workflow for efficacy testing in a P. falciparum humanized mouse model.

Protocol 3: Pharmacokinetic Analysis of DSM74 in Mice
This protocol is a general guide for conducting pharmacokinetic studies of orally administered

compounds in mice.[5][8]

Materials:

DSM74

Vehicle (as in Protocol 1)

CD-1 or other appropriate mouse strain

Oral gavage needles

Blood collection tubes (containing anticoagulant, e.g., EDTA)

Centrifuge

LC-MS/MS system

Procedure:

Dosing:

Administer a single oral dose of DSM74 to a cohort of mice.

Blood Sampling:

Collect blood samples (e.g., via tail vein or cardiac puncture at terminal time points) at

multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[5]

Collect blood into tubes containing an anticoagulant.

Plasma Preparation:

Centrifuge the blood samples to separate the plasma.
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Store the plasma samples at -80°C until analysis.

Sample Analysis:

Develop and validate an LC-MS/MS method for the quantification of DSM74 in mouse

plasma. This will typically involve protein precipitation followed by analysis.

Analyze the plasma samples to determine the concentration of DSM74 at each time point.

Data Analysis:

Use pharmacokinetic software to calculate key parameters such as Cmax (maximum

concentration), Tmax (time to maximum concentration), AUC (area under the curve), and

half-life.

Administer single
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Caption: Workflow for a pharmacokinetic study of DSM74 in mice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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